1-Bromo-5-nitronaphthalene
Overview
Description
Introduction to 1-Bromo-5-nitronaphthalene this compound is a chemical compound with significant research interest, particularly in the field of organic chemistry. This compound is often studied for its unique molecular structure and reactivity, which lends itself to various applications in synthesis and material science.
Synthesis Analysis
- Rodriguez and Tejedor (2002) discuss the synthesis of nanometer-sized conjugated molecules including 5-nitronaphthyl family, synthesized through palladium-catalyzed cross-coupling reactions (Rodriguez & Tejedor, 2002).
- Gong-an, Jiang-huan, and Xiaopeng (2009) report a simple and effective method for synthesizing 1-nitronaphthalene, an important intermediate for various chemicals, demonstrating the foundational steps relevant to derivatives like this compound (Gong-an, Jiang-huan, & Xiaopeng, 2009).
Molecular Structure Analysis
- Alparone and Librando (2012) provide insights into the molecular structure of 1-nitronaphthalene, highlighting its non-planar geometry and structural characteristics, which are crucial for understanding the structure of this compound (Alparone & Librando, 2012).
Chemical Reactions and Properties
- Zhu et al. (2018) explore the reactivity of 1-nitronaphthalene with benzene and cyclohexane, providing insight into the chemical behavior of nitronaphthalene compounds (Zhu et al., 2018).
- Paredes et al. (2003) investigate the reactivity of 1-nitronaphthalene with dienes, offering an understanding of the compound's chemical interactions (Paredes et al., 2003).
Physical Properties Analysis
- The research by Watt and Buckpitt (2000) on 1-nitronaphthalene metabolism provides indirect insights into the physical properties of nitronaphthalene compounds, which can be extrapolated to understand the physical characteristics of this compound (Watt & Buckpitt, 2000).
Chemical Properties Analysis
- The study by Böhringer et al. (2000) on the self-assembly of 1-nitronaphthalene offers insights into the chemical properties and potential applications of similar compounds (Böhringer et al., 2000).
Scientific Research Applications
Hydrogen Bonding and Related Phenomena : A derivative, 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene, exhibits properties like hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism, making it potentially useful as a solvent chromatic shift reagent (Ozeryanskii & Pozharskii, 2013).
Lung Toxicity Studies : 1-Nitronaphthalene, a closely related compound, has been identified as a primary lung toxicant, causing ultrastructural changes leading to necrosis and severe liver damage in rodents (Sauer et al., 1997).
Electron Transfer Reactions : In the presence of nitrite ions and trans-stilbene, 1-nitronaphthalene acts as an electron acceptor in polar solvents, leading to the formation of a dimer radical cation (Fournier et al., 1997).
Catalysis in Chemical Reactions : The selective reduction of 1-nitronaphthalene by hydrogen sulphide in specific solvents has implications in replacing energy-intensive industrial processes (Mondal, Sen, & Singh, 2015).
Battery Technology : As a cathode material in magnesium reserve batteries, 1-nitronaphthalene shows potential for improved capacity and performance (Thirunakaran et al., 1996).
Atmospheric Chemistry Modeling : The kinetics of nitronaphthalene, including 1-nitronaphthalene, are crucial for modeling its formation and decay in the atmosphere, with gas-phase photolysis being a major degradation pathway (Feilberg et al., 1999).
Spectroscopy and Chemical Characterization : Diprotonation of 1-nitronaphthalene in specific conditions produces N,N-dihydroxyiminium-naphthalenium dications, which can be studied using various spectroscopic methods (Ohta, Shudo, & Okamoto, 1984).
Photochemical Reactions in Aquatic Environments : The photochemistry of 1-nitronaphthalene in water can potentially produce singlet oxygen and radical species, with implications for atmospheric water chemistry (Brigante et al., 2010).
Synthesis of Complex Organic Molecules : It has been used in the synthesis of complex organic molecules such as 3,4-fused tetrahydro-β-carbolines (Malhotra et al., 2013).
Bioactivation and Toxicity Studies : The bioactivation of 1-nitronaphthalene by rat CYP2F4 and its role in pulmonary toxicity has been a subject of study, highlighting its relevance in toxicological research (Baldwin, Shultz, & Buckpitt, 2005).
Antibacterial, Antifungal, and Antialgal Properties : Certain nitronaphthalenes, including derivatives of 1-nitronaphthalene, have shown antibacterial, antifungal, and antialgal properties (Krohn et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-5-nitronaphthalene is not well-studied. As a naphthalene derivative, it may share some of the chemical properties and biological activities of naphthalene. The presence of bromine and nitro groups could significantly alter its interactions with biological targets .
Biochemical Pathways
A study on a related compound, 1-nitronaphthalene, found that it is metabolized by bacteria through a pathway that involves a Rieske-type dioxygenase .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also an inhibitor of several cytochrome P450 enzymes, which could affect its metabolism and bioavailability .
Result of Action
Given its structural similarity to naphthalene, it may share some of the biological activities of naphthalene, such as the ability to intercalate into DNA and disrupt normal cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity. Specific studies on the influence of environmental factors on this compound are lacking .
properties
IUPAC Name |
1-bromo-5-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYRDQXZRJZHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277372 | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5328-76-7 | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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